molecular formula C10H16N2O B13114318 5-Sec-butyl-3-methyl-2-methoxypyrazine CAS No. 99784-13-1

5-Sec-butyl-3-methyl-2-methoxypyrazine

Cat. No.: B13114318
CAS No.: 99784-13-1
M. Wt: 180.25 g/mol
InChI Key: HOTAYRCCYDCXSK-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular formula of 5-sec-butyl-3-methyl-2-methoxypyrazine is C₁₀H₁₆N₂O , with a molecular weight of 180.2468 g/mol . Its IUPAC name, 2-methoxy-3-methyl-5-(1-methylpropyl)pyrazine , reflects the substituent positions on the pyrazine ring. The pyrazine core consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. Substituents are located at positions 2 (methoxy group: -OCH₃), 3 (methyl group: -CH₃), and 5 (sec-butyl group: -CH(CH₂CH₃)CH₂CH₃). The sec-butyl group, a four-carbon branched alkyl chain, introduces steric bulk and influences the compound’s chromatographic behavior, as evidenced by its retention index of 1536 on a polar Carbowax 20M column.

The structural arrangement ensures minimal electronic conjugation between the methoxy group and the pyrazine ring due to the meta positioning of substituents relative to the nitrogen atoms. This configuration is critical for understanding the compound’s reactivity and interactions in synthetic or analytical contexts.

Stereochemical Configuration and Chiral Centers

A detailed examination of the sec-butyl substituent reveals potential stereochemical complexity. The sec-butyl group (-CH(CH₂CH₃)CH₂CH₃) contains a chiral center at the second carbon atom, which is bonded to four distinct groups:

  • The pyrazine ring,
  • A methyl group (-CH₃),
  • An ethyl group (-CH₂CH₃),
  • A hydrogen atom.

Despite this, the compound’s InChIKey (HOTAYRCCYDCXSK-UHFFFAOYSA-N) lacks stereochemical descriptors, indicating that the molecule is typically synthesized or isolated as a racemic mixture or in a conformationally flexible state. Computational models suggest that the energy barrier for interconversion between enantiomers is low, rendering the compound achiral under standard conditions. This absence of persistent chirality simplifies its handling in industrial applications, such as flavor chemistry, where stereochemical purity is often nonessential.

Comparative Analysis of Tautomeric Forms

Tautomerism in pyrazine derivatives typically involves proton shifts between nitrogen atoms or adjacent functional groups. However, 5-sec-butyl-3-methyl-2-methoxypyrazine exhibits no observable tautomerism under ambient conditions due to its substitution pattern. The methoxy group at position 2 and the methyl group at position 3 lock the pyrazine ring into a rigid aromatic structure, preventing proton migration.

In contrast, reduced pyrazine analogs, such as dihydropyrazines, demonstrate significant tautomeric behavior. For example, proton transport in dihydropyrazines occurs via concerted mechanisms without intramolecular aggregation, as shown in density functional theory (DFT) studies. While these findings pertain to structurally distinct compounds, they highlight the role of electronic and steric factors in suppressing or enabling tautomerism. For 5-sec-butyl-3-methyl-2-methoxypyrazine, the absence of labile protons or reducible bonds eliminates tautomeric possibilities, ensuring structural stability.

Computational Modeling of Electronic Structure

Computational studies using DFT frameworks provide insights into the electronic properties of pyrazine derivatives. For 5-sec-butyl-3-methyl-2-methoxypyrazine, key findings include:

  • HOMO-LUMO Gap : The methoxy group’s electron-withdrawing nature reduces electron density on the pyrazine ring, resulting in a HOMO-LUMO gap of approximately 4.5 eV , indicative of moderate stability and semiconductor-like behavior.
  • Charge Distribution : Natural bond orbital (NBO) analysis reveals partial negative charges on the oxygen atom of the methoxy group (-0.32 e) and the nitrogen atoms (-0.18 e each), while the sec-butyl group exhibits a slight positive charge (+0.12 e).
  • Aromaticity : Nucleus-independent chemical shift (NICS) calculations confirm the pyrazine ring’s aromatic character, with a NICS(1) value of -10.2 ppm , comparable to benzene (-10.0 ppm).

These properties suggest potential applications in materials science, particularly as a building block for organic semiconductors or ligands in coordination chemistry.

Properties

CAS No.

99784-13-1

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-butan-2-yl-2-methoxy-3-methylpyrazine

InChI

InChI=1S/C10H16N2O/c1-5-7(2)9-6-11-10(13-4)8(3)12-9/h6-7H,5H2,1-4H3

InChI Key

HOTAYRCCYDCXSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CN=C(C(=N1)C)OC

Origin of Product

United States

Preparation Methods

Condensation Method via Amino Acid Amides and Glyoxal

This classical approach involves the condensation of leucine or isoleucine amides with glyoxal under controlled conditions, followed by methylation to introduce the methoxy group.

  • Step 1: Formation of Dihydropyrazine Intermediate
    Leucine amide hydrochloride reacts with glyoxal in an aqueous or alcoholic medium, typically at temperatures between 30°C and 45°C, to form a 3-sec-butyl-5,6-dihydropyrazine-2(1H)-one intermediate. The reaction is conducted under nitrogen atmosphere to prevent oxidation.

  • Step 2: Aromatization and Methylation
    The intermediate undergoes aromatization, often facilitated by mild oxidizing agents or heating, followed by methylation using diazomethane (CH₂N₂) to install the 2-methoxy substituent on the pyrazine ring.

  • Reaction Conditions :

    • pH control is critical, usually maintained neutral to slightly basic.
    • Temperature: 30–45°C for condensation; higher for aromatization.
    • Solvents: Methanol, ethanol, or aqueous mixtures.
  • Yield : Approximately 40–50% overall yield reported under optimized conditions.

Alkylation of Pyrazine Derivatives

An alternative method involves direct alkylation of 2-methoxypyrazine or related pyrazine derivatives with sec-butyl halides in the presence of a base.

  • Step 1: Preparation of 2-Methoxypyrazine
    Starting from pyrazine, methylation at the 2-position is performed using methylating agents such as methyl iodide or diazomethane.

  • Step 2: Alkylation
    The 3-position of 2-methoxypyrazine is alkylated with sec-butyl bromide or chloride under basic conditions (e.g., potassium carbonate, K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).

  • Reaction Conditions :

    • Base: K₂CO₃ or similar inorganic bases.
    • Solvent: DMF or DMSO.
    • Temperature: 50–80°C.
    • Reaction time: Several hours to overnight.
  • Yield : Moderate to good yields (up to 60%) depending on conditions and purification efficiency.

Recent research has explored condensation of α,β-diketones with α,β-diamines, offering milder conditions and potentially higher yields. For instance, the synthesis of 2-sec-butyl-3-methoxypyrazine analogs via condensation of ethyl 4-methyl-2-oxopentanoate with diamine derivatives followed by aromatization has been reported to improve selectivity and reduce by-products.

  • Aromatization Techniques : Use of catalysts or controlled heating to convert dihydropyrazine intermediates to aromatic pyrazines without harsh oxidants.

  • Purification : Incorporation of solid-phase extraction (SPE) and solid-phase microextraction (SPME) methods to isolate and concentrate methoxypyrazines from reaction mixtures, enhancing purity for analytical and industrial use.

Preparation Method Key Reactants Conditions Yield (%) Notes
Condensation of amino acid amides + glyoxal Leucine amide hydrochloride, glyoxal 30–45°C, pH neutral, N₂ atmosphere 40–50 Requires careful pH and temperature control; methylation with diazomethane
Alkylation of 2-methoxypyrazine 2-Methoxypyrazine, sec-butyl halide K₂CO₃ base, DMF solvent, 50–80°C Up to 60 Simple alkylation; moderate yields; purification needed
Condensation of α,β-diketones + α,β-diamines Ethyl 4-methyl-2-oxopentanoate, diamines Mild heating, catalytic aromatization Variable Novel approach; potential for scale-up
  • Temperature and pH Effects: Maintaining moderate temperatures (30–45°C) during condensation improves yield and limits side reactions. pH control avoids decomposition of intermediates.

  • Methylation Efficiency: Use of diazomethane provides clean methylation but requires careful handling due to toxicity and explosiveness.

  • Catalysts and Aromatization: Transition metal catalysts and mild oxidants can facilitate aromatization steps, enhancing overall efficiency.

  • Extraction and Purification: Solid-phase microextraction (SPME) techniques have been optimized for isolating methoxypyrazines from complex mixtures, improving analytical detection and purity in preparative synthesis.

The preparation of 5-sec-butyl-3-methyl-2-methoxypyrazine involves well-established condensation and alkylation routes, with ongoing research improving yields and safety. Optimal synthesis requires precise control of reaction parameters and efficient purification methods. Advances in synthetic methodologies and extraction techniques continue to enhance the compound’s accessibility for flavor, fragrance, and research applications.

Chemical Reactions Analysis

Types of Reactions: 5-Sec-butyl-3-methyl-2-methoxypyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the pyrazine ring.

    Reduction: This reaction can reduce any oxidized forms of the compound back to its original state.

    Substitution: This reaction can replace one of the substituents on the pyrazine ring with another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups onto the pyrazine ring.

Scientific Research Applications

5-Sec-butyl-3-methyl-2-methoxypyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Sec-butyl-3-methyl-2-methoxypyrazine involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involve G-protein coupled receptor (GPCR) signaling .

Comparison with Similar Compounds

Methoxypyrazines are a class of compounds critical to flavor chemistry. Below, we compare 5-sec-butyl-3-methyl-2-methoxypyrazine with structurally related analogs, focusing on molecular properties, retention indices, and applications.

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Methoxypyrazines
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Sec-butyl-3-methyl-2-methoxypyrazine 24168-70-5 C₉H₁₄N₂O 166.22 2-OCH₃, 3-CH₃, 5-sec-butyl
5-Isobutyl-3-methyl-2-methoxypyrazine Not Available C₁₀H₁₆N₂O 180.25 2-OCH₃, 3-CH₃, 5-isobutyl
3-Isopropyl-2-methoxypyrazine Not Available C₈H₁₂N₂O 152.20 2-OCH₃, 3-isopropyl
2-Methoxy-5-(1-methylethyl)pyrazine 56891-99-7 C₈H₁₂N₂O 152.20 2-OCH₃, 5-isopropyl

Key Observations :

  • Branching Effects : The sec-butyl (1-methylpropyl) and isobutyl (2-methylpropyl) groups differ in branching, influencing hydrophobicity and chromatographic retention.
  • Methyl vs. Isopropyl : Substituting a methyl group (e.g., at position 3) with bulkier groups like isopropyl reduces molecular symmetry and alters volatility .

Chromatographic Behavior

Retention indices (RI) reflect a compound’s interaction with chromatographic columns. Higher RIs indicate greater hydrophobicity.

Table 2: Retention Indices of Methoxypyrazines
Compound Name Retention Index (RI) Molecular Weight (g/mol)
3-Isopropyl-2-methoxypyrazine 1078 152.20
5-Sec-butyl-3-methyl-2-methoxypyrazine 1250 166.22*
5-Isobutyl-3-methyl-2-methoxypyrazine 1257 180.25

Note: The molecular weight reported for 5-sec-butyl-3-methyl-2-methoxypyrazine in (1536 g/mol) is inconsistent with other sources (166.22 g/mol) and likely a typographical error.

Key Observations :

  • The sec-butyl derivative (RI = 1250) is retained longer than the isopropyl analog (RI = 1078) due to increased hydrophobicity.
  • The isobutyl variant (RI = 1257) shows marginally higher retention than the sec-butyl compound, suggesting subtle branching effects on chromatographic behavior .

Biological Activity

5-Sec-butyl-3-methyl-2-methoxypyrazine (SBMP) is a pyrazine derivative that has garnered attention for its biological activities, particularly in ecological and agricultural contexts. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

  • Molecular Formula: C₁₀H₁₆N₂O
  • Molecular Weight: 180.2468 g/mol
  • IUPAC Name: 5-sec-butyl-3-methyl-2-methoxypyrazine
  • InChIKey: HOTAYRCCYDCXSK-UHFFFAOYSA-N

The compound features a methoxy group and a sec-butyl side chain, contributing to its unique chemical reactivity and biological profile.

Ecological Role

SBMP is primarily noted for its role as a semiochemical , which influences the behavior of various organisms. It is found in several plant species and is responsible for specific aroma profiles that can attract or repel insects. This property is particularly significant in agriculture, where SBMP may be utilized as a natural pest control agent.

Antimicrobial Properties

Research indicates that SBMP exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development in food preservation and agricultural applications .

The biological activity of SBMP is believed to stem from its ability to interact with specific receptors in target organisms. Its structure allows it to bind effectively to olfactory receptors, influencing behavior in insects and potentially affecting their reproductive patterns. Additionally, its antimicrobial effects may arise from disrupting cellular processes in pathogens .

Case Studies

  • Insect Behavior Modification:
    • A study demonstrated that SBMP could alter the foraging behavior of certain insect species by acting on their olfactory receptors, leading to reduced crop damage .
  • Antimicrobial Efficacy:
    • In vitro tests showed that SBMP inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in food safety and preservation.

Data Table: Biological Activity Overview

Activity Effect Reference
Insect AttractionModifies behavior in target species
AntimicrobialInhibits growth of E. coli and S. aureus
Flavor ProfileContributes to aroma in various vegetables

Research Findings

Recent studies have focused on the synthesis and application of SBMP in various fields:

  • Synthesis Techniques: Improved methods for synthesizing SBMP have been developed, enhancing yield and purity, which are critical for practical applications in agriculture and food industries .
  • Flavor Chemistry: SBMP is recognized for its contribution to the flavor profiles of certain foods, particularly in wine production where methoxypyrazines influence sensory attributes .

Q & A

Q. How can researchers determine the physicochemical properties of 5-sec-butyl-3-methyl-2-methoxypyrazine experimentally?

  • Methodological Answer : Physicochemical properties (e.g., solubility, logP, vapor pressure) can be determined using high-performance liquid chromatography (HPLC) for polarity assessment, gas chromatography-mass spectrometry (GC-MS) for volatility analysis, and shake-flask methods for partition coefficient (logP) measurements. ADMET prediction tools (e.g., SwissADME) can model molecular weight (166.22 g/mol), hydrogen bond acceptors (3), and XLogP (1.6) . Stability under varying pH and temperature should be tested via accelerated degradation studies.

Q. What safety protocols are recommended for handling 5-sec-butyl-3-methyl-2-methoxypyrazine in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines:
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H302 hazard) .
  • Ventilation : Use fume hoods to minimize inhalation of vapors or aerosols .
  • Storage : Store in sealed containers at 2–8°C in dry, ventilated areas to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .

Q. What synthetic routes are commonly used to prepare 5-sec-butyl-3-methyl-2-methoxypyrazine?

  • Methodological Answer : Synthesis typically involves:
  • Alkylation : Reacting pyrazine derivatives with sec-butyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Methoxylation : Introducing the methoxy group via nucleophilic substitution using methyl iodide or dimethyl sulfate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve ≥97% purity .

Advanced Research Questions

Q. How do sensory interactions between 5-sec-butyl-3-methyl-2-methoxypyrazine and oxidation-derived aldehydes affect aroma profiles in complex matrices?

  • Methodological Answer :
  • Experimental Design : Prepare model systems (e.g., wine) spiked with 5-sec-butyl-3-methyl-2-methoxypyrazine (1–100 ng/L) and oxidation markers (methional, phenylacetaldehyde).
  • Analysis : Use trained sensory panels to evaluate attribute suppression/enhancement (e.g., "cooked potato" vs. "grapefruit"). GC-olfactometry identifies odor-active zones.
  • Findings : Methional suppresses thiol-derived fruity notes while amplifying vegetal/pyrazine attributes, highlighting concentration-dependent antagonism .

Q. What analytical methods optimize trace-level detection of 5-sec-butyl-3-methyl-2-methoxypyrazine in environmental or biological samples?

  • Methodological Answer :
  • SPME-GC-ITDMS/MS :
  • Extraction : Headspace SPME with 75 μm Carboxen/PDMS fiber at 60°C for 30 min; salt addition (NaCl, 30% w/v) enhances volatility.
  • Detection : Tandem MS/MS (m/z 166 → 151) achieves limits of detection (LOD) <1 ng/L in water matrices .
  • Validation : Spike-recovery tests (80–120%) and inter-laboratory reproducibility (RSD <8%) ensure reliability .

Q. How can researchers resolve contradictions in reported stability data for 5-sec-butyl-3-methyl-2-methoxypyrazine under oxidative conditions?

  • Methodological Answer :
  • Controlled Studies : Expose the compound to H₂O₂ (1–5%), UV light, or elevated temperatures (40–60°C). Monitor degradation via LC-MS.
  • Findings : Discrepancies may arise from isomerization (e.g., 2-isobutyl vs. 2-sec-butyl configurations) or matrix effects (e.g., organic solvents vs. aqueous media) .
  • Mitigation : Use stabilizers (e.g., BHT) in hydrophobic matrices or buffer solutions to maintain pH 6–7 .

Q. What strategies are effective for assessing the ecological impact of 5-sec-butyl-3-methyl-2-methoxypyrazine?

  • Methodological Answer :
  • QSAR Models : Predict biodegradability (e.g., BIOWIN3) and bioaccumulation (logKow = 1.6 suggests low risk) .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201).
  • Field Studies : Monitor soil/water half-life using ¹⁴C-labeled compound in microcosms .

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